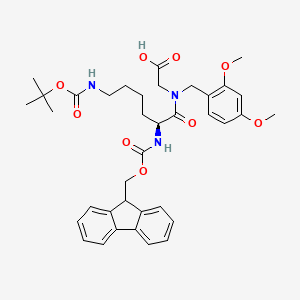
Fmoc-L-Lys(Boc)-DmbGly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-Lys(Boc)-DmbGly-OH” is a derivative of the amino acid lysine, used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .Molecular Structure Analysis
The molecular formula of Fmoc-L-Lys(Boc)-DmbGly-OH is C26H32N2O6 . It has a molecular weight of 468.54 g/mol .Chemical Reactions Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH is a solid substance . It has an optical activity of [α]20/D -12±1°, c = 1% in DMF . It is clearly soluble when 1 mmole is dissolved in 2 ml DMF .Aplicaciones Científicas De Investigación
Organogel Formation
Fmoc-L-Lys(Boc)-DmbGly-OH: compounds have been utilized in the synthesis of organogelators. These organogelators can form stable thermo-reversible organogels in various solvents, including alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) ranges from 1% to 4% (mass fraction), indicating their efficiency in gel formation. These gels have potential applications in creating 3D structures for tissue engineering and as matrices for drug delivery systems.
Self-Assembly into Nanostructures
The ability of Fmoc-L-Lys(Boc)-DmbGly-OH derivatives to self-assemble into nanostructures such as nanofibers, nanoribbons, or nanotubes has been observed through transmission electron microscopy (TEM) and scanning electron microscopy (SEM) . This property is significant for the development of nanomaterials used in medical imaging, sensors, and as components in nanoelectronics.
Rheological Properties
The rheological properties of gels formed by Fmoc-L-Lys(Boc)-DmbGly-OH derivatives are noteworthy. The storage modulus of these gels is higher than the loss modulus, and the complex viscosity decreases linearly with increasing scanning frequency . These characteristics are essential for applications that require materials with specific viscoelastic properties, such as in the manufacturing of soft robotics and dynamic tissue scaffolds.
Fluorescence Spectroscopy
Fmoc-L-Lys(Boc)-DmbGly-OH: compounds exhibit interesting fluorescence properties. The fluorescence spectrum shows red-shifted emission peaks and intensity variations as a function of concentration, indicating π-π stacking interactions and the formation of J-type aggregates . This feature can be exploited in the design of fluorescent probes for biological imaging and diagnostics.
Solid-Phase Peptide Synthesis
The compound is used in the solid-phase synthesis of peptides, such as the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This application is crucial in the field of medicinal chemistry for the development of new pharmaceuticals.
Hydrogel-Based Biomedical Applications
Fmoc-L-Lys(Boc)-DmbGly-OH: derivatives are key in forming self-supporting hydrogels with potential biomedical applications . These hydrogels can be used for drug delivery, as diagnostic tools for imaging, and in biotechnological applications, offering a biocompatible platform for various therapeutic interventions.
Mecanismo De Acción
Target of Action
Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .
Result of Action
The result of the action of Fmoc-L-Lys(Boc)-DmbGly-OH is the successful synthesis of peptides with the desired sequence
Action Environment
The action of Fmoc-L-Lys(Boc)-DmbGly-OH is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNZVPWGGHTFU-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc)-DmbGly-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

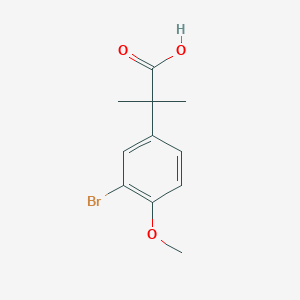
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
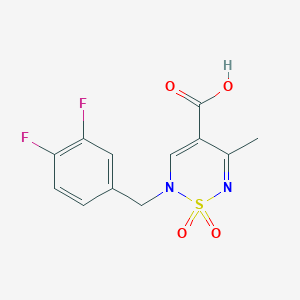

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)


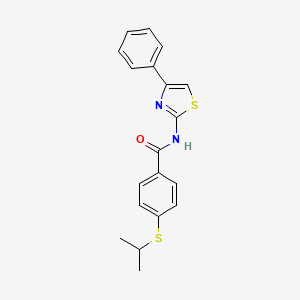
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)
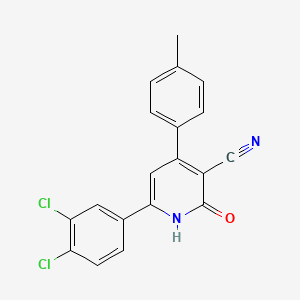
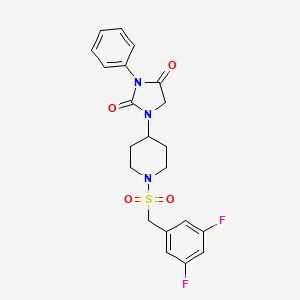
![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)